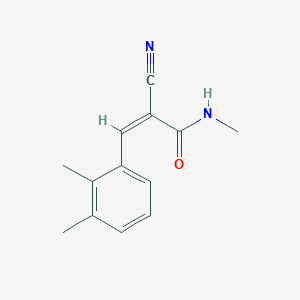

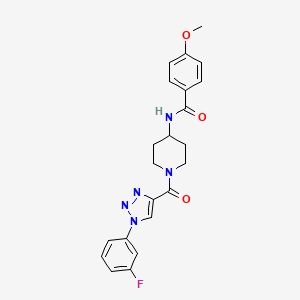

![molecular formula C21H19N3O2S B2516206 benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate CAS No. 334968-15-9](/img/structure/B2516206.png)

benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is a compound that falls within the category of heterocyclic compounds, which are known for their presence in various pharmaceuticals and materials due to their complex and diverse chemical properties. The compound features a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyridine ring. This core is substituted with a pyrrol group and a carbamate moiety, indicating potential biological activity and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been reported, where compounds such as 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and carbamate derivatives were synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate . Although the exact synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate pyrrol and benzyl carbamate substituents at the relevant positions on the thieno[2,3-b]pyridine scaffold.

Molecular Structure Analysis

X-ray diffraction studies have been utilized to determine the structure of related heterocyclic compounds, such as 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide . These studies reveal the presence of intramolecular and intermolecular hydrogen bonds that can influence the stability and reactivity of the molecule. For this compound, similar analytical techniques could be employed to elucidate its molecular structure, including the arrangement of its substituents and the potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of carbamate groups in related compounds has been explored, where reactions with N-dichloromethylene-N,N-dimethylammonium chloride (Viehe's salt) in the presence of a base led to the formation of carbamates . This suggests that the carbamate moiety in this compound could undergo similar reactions, potentially leading to the formation of various derivatives through nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related heterocyclic compounds can provide some insight. The solubility, melting point, and stability of such compounds are influenced by their molecular structure, particularly the presence of substituents that can engage in hydrogen bonding or other intermolecular interactions . The carbamate group, in particular, could affect the compound's solubility in organic solvents and water, as well as its reactivity towards various reagents.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate and related structures focuses on the synthesis of novel thieno[2,3-b]pyridine derivatives, showcasing diverse methodologies for constructing complex heterocyclic systems. Studies have demonstrated various synthetic routes to access these compounds, highlighting their importance in medicinal chemistry and materials science.

- Abdelriheem, Ahmad, and Abdelhamid (2015) reported on the synthesis of thieno[2,3-b]pyridine derivatives, emphasizing their potential in creating compounds with unique chemical properties (Abdelriheem, Ahmad, & Abdelhamid, 2015).

- El-Kashef et al. (2000) detailed the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, showcasing the flexibility of thieno[2,3-b]pyridine frameworks in organic synthesis (El-Kashef et al., 2000).

Biological Activity and Applications

While the focus on drug-related aspects is excluded, the research into the compound's derivatives reveals interest in exploring their biological activities, potentially leading to applications in disease treatment or understanding biological mechanisms.

- Chigorina, Bespalov, and Dotsenko (2019) synthesized N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, followed by in silico analysis for biological activity, suggesting the potential of these compounds in bioactive applications (Chigorina, Bespalov, & Dotsenko, 2019).

Propriétés

IUPAC Name |

benzyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-14-12-15(2)22-19-17(14)18(24-10-6-7-11-24)20(27-19)23-21(25)26-13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDYKPLGGWVYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)NC(=O)OCC3=CC=CC=C3)N4C=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

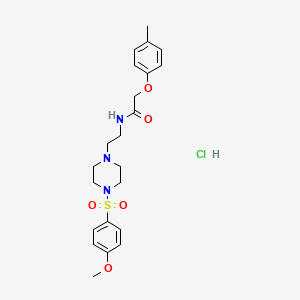

![N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2516130.png)

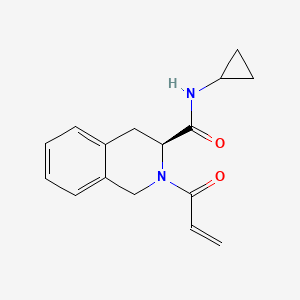

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)

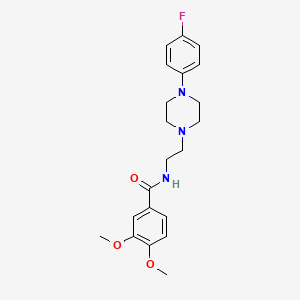

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)